molecular formula C21H21FN4O2 B2825728 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894033-82-0

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2825728
CAS RN: 894033-82-0
M. Wt: 380.423
InChI Key: JBIHRQITPZDELH-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. FGFRs are essential for normal cellular growth and differentiation, and aberrant activation of FGFR signaling has been implicated in a variety of human diseases, including cancer. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.

Scientific Research Applications

Biological Activity and Chemical Properties

  • Structural Analysis and Biological Activity : One study detailed the crystal structure of a urea derivative, highlighting its potential for biological activity based on intramolecular and intermolecular hydrogen bonds. The planar component of the molecule, related to the indole structure, suggests a basis for studying interaction mechanisms with biological systems (Saharin et al., 2008).

  • Hydrogen Bonding and Complexation Effects : Research on N-(pyridin-2-yl),N'-substituted ureas revealed the classical substituent effect on the association with hydrogen bond acceptors, emphasizing the significance of intramolecular hydrogen bond breaking as a crucial step for complex formation. This work demonstrates the chemical versatility and potential for creating molecular complexes with tailored properties (Ośmiałowski et al., 2013).

Therapeutic and Pharmacological Potential

  • Serotonin Receptor Antagonism : A series of urea derivatives were synthesized and evaluated for their selectivity and potency as serotonin 5-HT2 receptor antagonists, indicating potential applications in developing treatments for psychiatric disorders (Perregaard et al., 1992).

  • Antidepressant Activity : Studies have explored unsymmetrical ureas as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, aiming for new antidepressant agents. The design of these compounds leverages the coupling of indole derivatives to aniline moieties, illustrating the potential for developing dual-action antidepressants (Matzen et al., 2000).

Material Science and Chemistry

  • Electron Transport Layers for Solar Cells : Urea-doped ZnO films were investigated as modified electron transport layers in polymer solar cells, showing improved power conversion efficiency. This suggests applications of urea derivatives in enhancing the performance of photovoltaic devices (Wang et al., 2018).

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-15-4-3-5-17(10-15)26-13-16(11-20(26)27)25-21(28)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12,16,24H,8-9,11,13H2,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHRQITPZDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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